Flurochloridone

概要

説明

Flurochloridone is a selective pre-emergence herbicide widely used to control a range of weeds in various crops, including cereals, potatoes, and umbelliferous crops such as carrots and celery . It was developed in the late 1970s and introduced into production in the mid-1980s . The compound is known for its ability to inhibit carotenoid biosynthesis, which leads to the bleaching of plant leaves .

準備方法

Flurochloridone can be synthesized through several routes. One common method involves the acylation of trifluoromethyl aniline with dichloroacetyl chloride, followed by a reaction with 3-bromopropene . Another method involves the reaction of N-allyl-N-dichloroacetyl-m-trifluoromethylaniline with cuprous chloride and 2,2-bipyridyl in 1,2-dichloroethane at 80°C for three hours . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

化学反応の分析

Flurochloridone undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation and oxidative dechlorination are major phase I pathways.

Photolysis: This compound can be degraded by light, leading to various photolytic products.

Common reagents used in these reactions include oxidizing agents for hydroxylation and nucleophiles like glutathione for substitution reactions. The major products formed from these reactions include hydroxylated derivatives and glutathione conjugates .

科学的研究の応用

Agricultural Applications

Flurochloridone is predominantly used as a pre-emergence herbicide. Its primary applications include:

- Weed Control : Effectively targets a range of weeds in umbelliferous crops, cereals, and potatoes. It works by inhibiting seed germination and early plant growth .

- Crop Safety : Studies indicate that this compound has low toxicity to many crops, allowing for its safe application without significant harm to the desired plants .

Efficacy Data

| Crop Type | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Potatoes | Annual grasses, broadleaf weeds | 1.0-2.0 | 85-95 |

| Cereals | Various annual weeds | 0.5-1.5 | 80-90 |

Environmental Impact

Research has assessed the environmental persistence of this compound, indicating that it can remain in soil but tends to degrade more rapidly in water-sediment systems. Its low aqueous solubility reduces the risk of leaching into groundwater .

Ecotoxicology

This compound poses moderate toxicity to most non-target species, although it exhibits high toxicity to algae. The environmental risk assessments have classified it as a potential concern for aquatic ecosystems due to its effects on algal populations .

Toxicological Studies

Recent studies have focused on the toxicological effects of this compound on mammalian systems and its implications for human health.

- Reproductive Toxicity : A study found that this compound adversely affected male reproductive systems in rats at doses higher than 15 mg/kg, leading to decreased testicular weight and sperm motility . The no-observable-adverse-effect level (NOAEL) was determined to be 5 mg/kg/day.

- Long-term Exposure : In subchronic studies, this compound showed minimal adverse effects on overall health parameters but indicated potential risks for reproductive health at higher exposure levels .

Summary of Toxicological Findings

| Study Type | Observed Effects | NOAEL (mg/kg/day) |

|---|---|---|

| Reproductive Toxicity | Decreased sperm motility | 5 |

| Subchronic Toxicity | Minimal adverse effects | 3 |

Regulatory Considerations

The European Food Safety Authority (EFSA) has evaluated this compound's maximum residue levels (MRLs) in food products, ensuring that they remain within safe limits for human consumption . Ongoing monitoring and research are recommended to assess its long-term impacts on both human health and the environment.

Case Studies

Several case studies highlight the practical applications and implications of this compound use:

- Case Study 1 : A field trial conducted in potato crops demonstrated that this compound application significantly reduced weed biomass compared to untreated plots, leading to improved crop yields.

- Case Study 2 : An ecotoxicological assessment revealed that while this compound effectively controlled target weeds, it also impacted beneficial soil fungi, suggesting a need for careful management practices to mitigate ecological disruption .

作用機序

Flurochloridone exerts its herbicidal effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids . This inhibition leads to the accumulation of phytoene and the depletion of carotenoids, resulting in the bleaching of plant tissues. Additionally, this compound has been shown to induce oxidative stress and autophagy in certain cell types through the activation of reactive oxygen species-mediated pathways .

類似化合物との比較

Flurochloridone is often compared with other herbicides such as s-metolachlor, dimethenamid-p, pethoxamid, aclonifen, and pendimethalin . While all these compounds are used to control weeds, this compound is unique in its specific inhibition of carotenoid biosynthesis. This mode of action distinguishes it from other herbicides that target different pathways, such as the inhibition of cell division or the disruption of photosynthesis.

Similar compounds include:

S-metolachlor: A pre-emergence herbicide that inhibits cell division.

Dimethenamid-p: Another pre-emergence herbicide that inhibits cell division.

Pethoxamid: A herbicide that inhibits cell division.

Aclonifen: A herbicide that inhibits photosynthesis.

Pendimethalin: A herbicide that inhibits cell division.

This compound’s unique mechanism of action and its effectiveness in controlling a wide range of weeds make it a valuable tool in agricultural weed management.

生物活性

Flurochloridone is a selective herbicide widely used in agriculture, particularly for controlling weeds in various crops. Its biological activity encompasses a range of toxicological effects, environmental interactions, and potential health implications. This article reviews the current understanding of this compound's biological activity, drawing from diverse sources to provide a comprehensive overview.

This compound acts primarily by inhibiting photosynthesis in plants, specifically targeting the photosystem II (PSII). This inhibition prevents the conversion of light energy into chemical energy, leading to plant death. The compound is effective against a variety of broadleaf and grassy weeds, making it a valuable tool in crop management.

Acute and Chronic Toxicity

This compound exhibits varying degrees of toxicity across different species. In mammals, studies have shown that its oral No Observed Adverse Effect Level (NOAEL) in male Wistar rats is 3 mg/kg/day, with doses up to 10 mg/kg/day leading to observable toxic effects . The compound has been classified as moderately hazardous with an oral LD50 ranging between 200-2,000 mg/kg for liquids .

Table 1: Toxicity Summary of this compound

| Species | Route of Exposure | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|---|

| Male Wistar Rats | Oral | 3 (NOAEL) | Moderate |

| Aquatic Invertebrates | Various | Moderate | Moderate |

| Birds | Oral | Moderate | Moderate |

Genotoxicity and Endocrine Disruption

Research indicates that this compound may induce genotoxic effects. In vitro studies have reported increased sister chromatid exchange frequencies and DNA single-strand breaks in mammalian cells exposed to this compound . Additionally, there are concerns regarding its potential as an endocrine disruptor, as it has been shown to affect reproductive functions in male rats .

Environmental Impact

This compound's persistence in the environment varies significantly based on soil type and climatic conditions. Studies have demonstrated half-lives ranging from 19.3 days to 51 days depending on the soil composition and moisture levels . For instance, this compound exhibited a half-life of 25.7 days in agricultural soils on China's Qinghai plateau .

Table 2: this compound Half-Life in Different Soils

| Soil Type | Location | Half-Life (days) |

|---|---|---|

| Haplic Chernozem | Czech Republic | 38 |

| Haplic Fluvisol | Czech Republic | 46 |

| Arenic Regozem | Czech Republic | 51 |

| Agricultural Soil | Qinghai Plateau | 25.7 |

Case Studies

- Genotoxic Effects in Tadpoles : A study conducted on Rana arenarum tadpoles exposed to this compound formulations revealed significant increases in DNA damage indicators after both 48 and 96 hours of exposure. The comet assay demonstrated acute genotoxicity at concentrations as low as 0.74 mg/L .

- Dissipation Studies : Research on the dissipation of this compound in potato crops showed that residues remained below maximum acceptable levels (<0.1 mg/kg) even after prolonged exposure, indicating effective degradation under certain agricultural practices .

特性

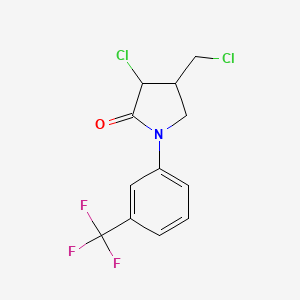

IUPAC Name |

3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCSNDVOWYALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041987 | |

| Record name | Flurochloridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61213-25-0 | |

| Record name | Flurochloridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61213-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurochloridone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061213250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurochloridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。